CCR5 Antagonist Activity: 1-(2,5-Difluorobenzoyl)piperidin-4-amine vs. Maraviroc
1-(2,5-Difluorobenzoyl)piperidin-4-amine demonstrates weak antagonist activity at the human CCR5 receptor, with an IC50 of 10,100 nM (1.01E+4 nM) as measured in a calcium mobilization assay using MOLT4 cells [1]. In contrast, the clinically approved CCR5 antagonist Maraviroc exhibits an IC50 of approximately 3.3 nM in a similar functional assay [2]. The compound is approximately 3,000-fold less potent than Maraviroc, establishing it as a low-potency CCR5 ligand suitable as a starting scaffold for optimization rather than a direct tool compound.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,100 nM (10.1 µM) |
| Comparator Or Baseline | Maraviroc: IC50 ≈ 3.3 nM |
| Quantified Difference | ~3,000-fold lower potency |
| Conditions | CCR5 receptor expressed in human MOLT4 cells; CCL5-induced calcium mobilization measured by Fluor-4 after 1 hr |
Why This Matters
This quantitative data confirms the compound's role as a low-affinity CCR5 ligand, appropriate for SAR campaigns but not for direct pharmacological studies where high potency is required.
- [1] BindingDB. BDBM50387956 (CHEMBL2057812). Affinity Data: IC50 = 1.01E+4 nM for CCR5 receptor antagonism in MOLT4 cells. View Source
- [2] Dorr P, et al. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Antagonist of the Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy. 2005;49(11):4721-4732. View Source
